7-(Benzyloxy)-4-methylhept-3-en-2-ol
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Overview
Description
7-(Benzyloxy)-4-methylhept-3-en-2-ol is an organic compound characterized by a benzyloxy group attached to a heptene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Benzyloxy)-4-methylhept-3-en-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methylhept-3-en-2-ol and benzyl chloride.
Reaction Conditions: The reaction is carried out under basic conditions, often using a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Procedure: The 4-methylhept-3-en-2-ol is reacted with benzyl chloride in the presence of the base, leading to the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 7-(Benzyloxy)-4-methylhept-3-en-2-ol can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the heptene backbone can be reduced to form saturated derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical for reducing double bonds.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Saturated alcohols or alkanes.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
7-(Benzyloxy)-4-methylhept-3-en-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-4-methylhept-3-en-2-ol involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity to enzymes or receptors. The heptene backbone provides structural flexibility, allowing the compound to fit into various binding sites.
Comparison with Similar Compounds
7-Benzyloxy-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamides: These compounds share the benzyloxy group but differ in their core structure, leading to different biological activities.
Phenanthridines with 7-benzyloxy substitution: These compounds exhibit antibacterial and anticancer activities, highlighting the importance of the benzyloxy group in biological interactions.
Uniqueness: 7-(Benzyloxy)-4-methylhept-3-en-2-ol is unique due to its specific combination of a benzyloxy group and a heptene backbone, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
917882-99-6 |
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Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
4-methyl-7-phenylmethoxyhept-3-en-2-ol |
InChI |
InChI=1S/C15H22O2/c1-13(11-14(2)16)7-6-10-17-12-15-8-4-3-5-9-15/h3-5,8-9,11,14,16H,6-7,10,12H2,1-2H3 |
InChI Key |
JMNLOGTZRZWUKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C(C)CCCOCC1=CC=CC=C1)O |
Origin of Product |
United States |
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